molecular formula C10H16N6O B2622024 3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-35-9

3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2622024
CAS No.: 899978-35-9
M. Wt: 236.279
InChI Key: UBLOTDDNLXKKRK-UHFFFAOYSA-N
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Description

3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of triazolopyrimidines allows them to interact with various biological targets, making them valuable in the field of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde, followed by cyclization and dehydration processes . The use of bases can assist in the formation of intermediates, which then undergo further reactions to form the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.

Scientific Research Applications

3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains . The exact pathways and targets can vary depending on the specific biological context.

Biological Activity

3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Structural Characteristics

The structural formula of this compound includes:

  • Ethyl group at position 3
  • Methoxypropyl group contributing to its unique properties
  • Triazole and pyrimidine moieties which are significant for biological interactions

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Enzyme InhibitionDemonstrates inhibitory effects on specific enzymes.
Anticancer PotentialExhibits properties that may contribute to anticancer activity .
Antimicrobial ActivityPotential for modulating bacterial virulence factors .

Enzyme Inhibition Studies

Research indicates that this compound inhibits various enzymes that are crucial in cancer pathways. For example:

  • VEGFR-2 Inhibition : Similar compounds have shown potential as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a key role in angiogenesis associated with tumor growth. The binding affinity and inhibition constants (IC50 values) for related compounds suggest that modifications in the triazolo-pyrimidine structure can enhance efficacy against this target .

Anticancer Activity

In vitro studies have demonstrated that derivatives of triazolo-pyrimidines exhibit cytotoxic effects on various cancer cell lines. The following findings are noteworthy:

  • Cytotoxicity Assays : Compounds structurally similar to this compound have shown IC50 values in the low micromolar range against breast (MCF-7) and hepatic (HepG2) cancer cell lines .

Case Studies and Experimental Findings

Several studies have explored the biological implications of triazolo-pyrimidine derivatives:

  • Molecular Docking Studies : These studies reveal that the compound can effectively bind to the active sites of target proteins involved in cancer progression.
  • ADMET Properties : Evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles indicates favorable characteristics for further development as a therapeutic agent .

Properties

IUPAC Name

3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O/c1-3-16-10-8(14-15-16)9(12-7-13-10)11-5-4-6-17-2/h7H,3-6H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLOTDDNLXKKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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